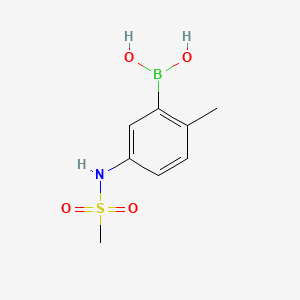
(5-Methanesulfonamido-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methanesulfonamido-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methanesulfonamido group and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methanesulfonamido-2-methylphenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a methanesulfonamido-substituted phenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methanesulfonamido-2-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
(5-Methanesulfonamido-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (5-Methanesulfonamido-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and other biochemical applications . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Methanesulfonamido-2-methylphenyl)boronic acid include other boronic acids and boronate esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Nitrophenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methanesulfonamido group, which can enhance its reactivity and specificity in certain chemical reactions. This unique substitution pattern allows for more diverse applications in organic synthesis and biological research .
Properties
Molecular Formula |
C8H12BNO4S |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
[5-(methanesulfonamido)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO4S/c1-6-3-4-7(10-15(2,13)14)5-8(6)9(11)12/h3-5,10-12H,1-2H3 |
InChI Key |
DUTPVEWRWQXVAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)NS(=O)(=O)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





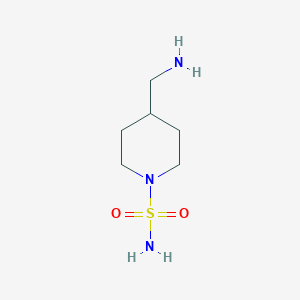
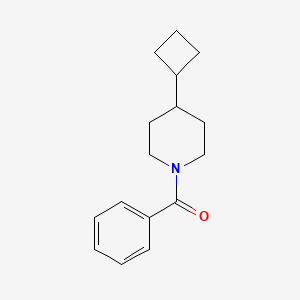
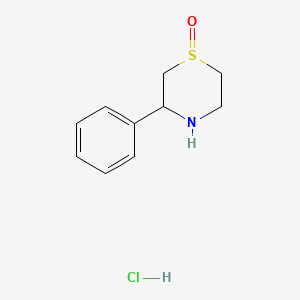
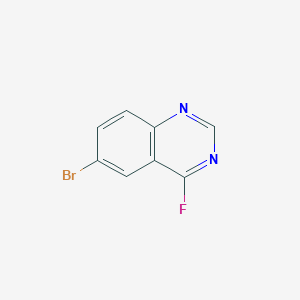
![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
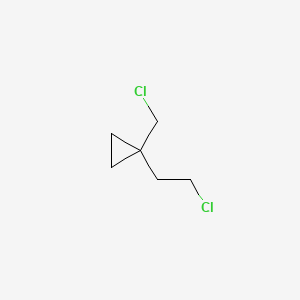
![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)
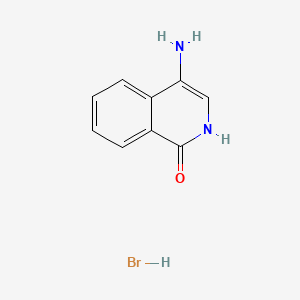
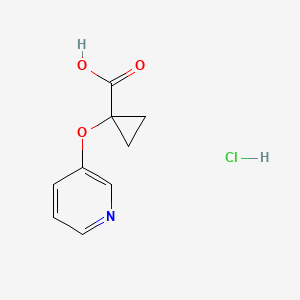
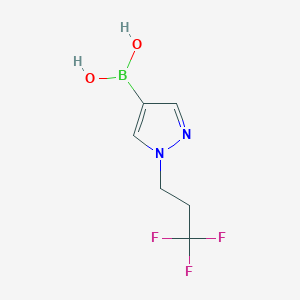
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
